Anti-Selective Allylation of Aldehydes with trans-Crotylboronic acid pinacol ester vs. cis Isomer
The trans-crotylboronic acid pinacol ester exhibits distinct stereochemical outcomes compared to its cis isomer. The trans (E) isomer favors anti addition to aldehydes, yielding threo-configured products, while the cis (Z) isomer promotes syn addition to produce erythro diastereomers. [1] This fundamental difference in stereochemical outcome is a direct consequence of the double bond geometry.
| Evidence Dimension | Stereochemical outcome of aldehyde addition |
|---|---|
| Target Compound Data | anti addition (threo product) |
| Comparator Or Baseline | cis-Crotylboronic acid pinacol ester: syn addition (erythro product) |
| Quantified Difference | Qualitatively different product diastereomers |
| Conditions | Standard allylboration conditions with aldehydes |
Why This Matters
This stereochemical divergence is critical for the synthesis of diastereomerically pure intermediates in complex molecule construction, ensuring the correct spatial arrangement of atoms for downstream applications.
- [1] Chen, J. L.-Y.; Scott, H. K.; Hesse, M. J.; Willis, C. L.; Aggarwal, V. K. Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. J. Am. Chem. Soc. 2013, 135, 5316-5319. DOI: 10.1021/ja401564z. View Source
